tert-Butyl (5-amino-2-hydroxyphenyl)carbamate
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,12H2,1-3H3,(H,13,15) |
InChI Key |
MVATUZWTXIGUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Group and Introduction of tert-Butyl Carbamate
A common approach starts with m-aminophenol as the substrate. The phenolic hydroxyl group is protected by converting it into a carbamate using tert-butyl chloroformate or related reagents, yielding tert-butyl carbamate derivatives. This step prevents unwanted side reactions during subsequent transformations.
Acetylation and tert-Butyl Substitution
An alternative route involves initial acetylation of m-aminophenol to form N-(3-hydroxyphenyl)acetamide using acetic anhydride or acetyl chloride. This protects the amino group temporarily.
Deacetylation to Reveal the Amino Group
The acetyl protecting group is removed by hydrolysis under acidic or basic conditions, yielding 2,4-di-tert-butyl-5-aminophenol. This step is crucial to expose the amino group for further functionalization.
Nitration and Reduction Strategy
Another advanced method involves:
Nitration of a protected phenol derivative (Formula II) using a nitrate source (e.g., nitric acid, sodium nitrate) in the presence of an acid (e.g., sulfuric acid) to introduce nitro groups selectively.
Reduction of the nitro group to the amino group using suitable reducing agents such as iron in hydrochloric acid, tin(II) chloride, sodium hydrosulfite, or Raney nickel under controlled conditions.
This method allows for high yield and purity, minimizing impurities and is scalable for industrial production.
Carbamate Formation via Coupling Reactions
The final step to obtain tert-butyl (5-amino-2-hydroxyphenyl)carbamate often involves coupling the free amino group with tert-butyl chloroformate or using carbamate-forming reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
- This method provides excellent yields and purity, with mild reaction conditions and straightforward purification.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The acetylation and tert-butyl substitution route is advantageous due to readily available starting materials, mild reaction conditions, and high yields. The process is suitable for scale-up and industrial synthesis.
The nitration-reduction approach offers improved control over regioselectivity and purity. The use of acid addition salts during isolation prevents degradation impurities, enhancing product quality.
Coupling reactions using EDCI and HOBt provide efficient carbamate formation with excellent yields and minimal side products. This method is widely used in medicinal chemistry for preparing carbamate derivatives.
Spectroscopic characterization (e.g., ^1H-NMR) confirms the structure and purity of the final compound, with typical signals corresponding to the tert-butyl group, aromatic protons, and amino/hydroxyl functionalities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-amino-2-hydroxyphenyl)carbamate can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and phenols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
tert-Butyl (5-amino-2-hydroxyphenyl)carbamate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. It can act as a protecting group for amines, facilitating the selective modification of functional groups during multi-step synthesis processes.
Synthesis of Novel Compounds
Recent studies have demonstrated the synthesis of related compounds using this compound as a precursor. For instance, a series of substituted benzamido phenylcarbamates were synthesized and evaluated for anti-inflammatory activity. The compounds exhibited significant inhibition rates compared to standard drugs, indicating the potential of this compound in developing new therapeutic agents .
Biological Applications
Biological Activity
In biological contexts, this compound is utilized in the development of biologically active molecules. Its derivatives have shown promise in pharmacological applications, particularly as anti-inflammatory agents. In vivo studies indicated that certain derivatives exhibited anti-inflammatory effects comparable to established medications like indomethacin .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity, which is critical in drug design and development.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, showcasing its versatility beyond academic research.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the formation of covalent bonds with the target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing vs. Donor Groups: The 5-fluoro substituent in tert-Butyl (2-amino-5-fluorophenyl)carbamate enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings , whereas the 5-amino group in the parent compound facilitates nucleophilic substitution or amide bond formation.
- Ring System Differences : Pyrimidine-based analogues (e.g., CAS 1799420-92-0) exhibit distinct electronic properties due to aromatic heterocycles, influencing binding affinity in kinase inhibitors .
Toxicity and Handling
- Pyrimidine Analogue (CAS 1799420-92-0) : Classified as acutely toxic (oral LD₅₀: 300 mg/kg in rats) and a suspected mutagen .
- Fluorinated Phenyl Derivatives : May cause severe eye irritation and require respiratory protection during handling .
Pharmaceutical Intermediates
This compound is a key precursor in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which exhibit dual EZH2/HDAC inhibitory activity for cancer therapy . In contrast, its 4-aminophenyl analogue (CAS 239074-27-2) is employed in polymer-supported catalysis due to its stable amine group .
Biological Activity
tert-Butyl (5-amino-2-hydroxyphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl moiety. Its chemical structure can be represented as follows:
The mechanism of action of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction may alter cellular signaling pathways, which is crucial for therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties by targeting specific oncogenic pathways. In vitro studies have shown that it can inhibit the proliferation of cancer cells by disrupting protein-protein interactions critical for tumor growth. For instance, compounds with similar structures have demonstrated the ability to inhibit MYC oncogenes, which are often overexpressed in various cancers .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It may influence neurotransmission by interacting with enzymes involved in neurotransmitter synthesis and degradation, potentially offering therapeutic benefits against conditions such as Alzheimer's disease.
Research Findings and Case Studies
Applications in Drug Development
This compound serves as a valuable building block in organic synthesis and drug discovery. Its ability to act as a probe in biochemical assays makes it a useful tool for evaluating biological activity and therapeutic potential. Additionally, its structural characteristics allow for modifications that can enhance its efficacy and selectivity against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
